molecular formula C18H16N2O3S B3106629 (5E)-5-(2,3-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one CAS No. 15985-19-0

(5E)-5-(2,3-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B3106629
CAS No.: 15985-19-0
M. Wt: 340.4 g/mol
InChI Key: SRAPPIDKJLQNAY-UHFFFAOYSA-N
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Description

“(5E)-5-(2,3-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one” is a substituted imidazolone derivative featuring a benzylidene group with 2,3-dimethoxy substituents, a thiol (-SH) group at position 2, and a phenyl ring at position 2. Its molecular formula is C₁₉H₁₆N₂O₃S, with a molecular weight of 352.4 g/mol. The E-configuration of the benzylidene double bond is critical for its stereochemical stability and interaction with biological targets. Synthesis typically involves condensation reactions between aromatic aldehydes and imidazolone precursors under catalytic conditions, with yields optimized for specific substituents .

Properties

IUPAC Name

5-[(2,3-dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-22-15-10-6-7-12(16(15)23-2)11-14-17(21)20(18(24)19-14)13-8-4-3-5-9-13/h3-11H,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAPPIDKJLQNAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5E)-5-(2,3-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a member of the imidazole family, known for its diverse biological activities. This article focuses on its synthesis, biological activity, and potential applications based on available research findings.

Chemical Formula

  • Molecular Formula : C₁₈H₁₆N₂O₃S
  • CAS Number : 15985-19-0

Structural Characteristics

The compound features a mercapto group and a benzylidene moiety, which contribute to its biological properties. The presence of methoxy groups enhances its lipophilicity, potentially affecting its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth effectively. The specific activity of (5E)-5-(2,3-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one against various strains needs further investigation but is promising based on structural analogs.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
5-ThiobredininStaphylococcus aureus32 µg/mL
(5E)-5-(2,3-Dimethoxybenzylidene)-2-thio-imidazoleEscherichia coli16 µg/mL

Cytotoxicity and Antitumor Activity

The cytotoxic effects of imidazole derivatives have been explored in various cancer cell lines. For example, compounds similar to (5E)-5-(2,3-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one have shown potential in inhibiting tumor cell proliferation.

Case Study: Cytotoxicity in Cancer Cell Lines

In vitro studies revealed that certain imidazole derivatives exhibited cytotoxicity against:

  • HeLa Cells (cervical cancer)
  • MCF-7 Cells (breast cancer)

The mechanism of action may involve apoptosis induction and cell cycle arrest.

Antiviral Activity

Some studies suggest that imidazole derivatives can possess antiviral properties. While specific data on this compound is limited, related compounds have shown effectiveness against viruses such as the vaccinia virus.

Mechanistic Insights

The biological activities are often attributed to the following mechanisms:

  • Inhibition of Enzymatic Activity : Imidazoles can act as enzyme inhibitors.
  • Interference with Nucleic Acid Synthesis : Some derivatives disrupt viral replication processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Imidazolone derivatives are structurally diverse, with variations in the benzylidene substituents, aryl groups, and functional moieties significantly influencing their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Imidazolone Derivatives

Compound Name Substituents on Benzylidene Molecular Weight (g/mol) Key Properties/Applications Synthesis Yield References
(5E)-5-(2,3-Dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one 2,3-Dimethoxy 352.4 Antimicrobial activity Not specified
(5E)-5-(3,4,5-Trimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one 3,4,5-Trimethoxy 370.4 Discontinued (likely due to toxicity) Not specified
(5E)-5-(4-Nitrobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one 4-Nitro 325.34 Electron-withdrawing group enhances reactivity Not specified
(5E)-5-[4-(Dimethylamino)benzylidene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one 4-Dimethylamino 323.41 Electron-donating group; potential CNS activity Not specified
(5E)-5-(Pyridin-2-ylmethylene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one Pyridine-2-yl 281.33 Heterocyclic substituent improves solubility Not specified
(5E)-5-(2-Chloro-6-fluorobenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one 2-Chloro-6-fluoro Not specified Medicinal use (unspecified application) Not specified

Key Observations:

For example, the 3,4,5-trimethoxy analog (MW 370.4 g/mol) was discontinued, possibly due to toxicity despite its structural similarity to the target compound . Electron-withdrawing groups (e.g., nitro) improve electrophilicity, which may enhance reactivity in chemical synthesis or binding to enzymes .

Biological Activity :

  • The target compound (2,3-dimethoxy) exhibits antimicrobial activity , as demonstrated in studies involving analogs synthesized via TDAE methodology .
  • Derivatives with heterocyclic substituents (e.g., pyridin-2-yl) show improved solubility, which is advantageous for drug formulation .

Synthesis and Stability :

  • Yields for imidazolone derivatives vary widely. For example, analogs with styryl groups (e.g., 3-benzyl-5-(4-methoxybenzylidene)) achieve up to 84% yield via catalytic C-H coupling , whereas other methods (e.g., zinc chloride catalysis) report lower efficiencies .
  • The target compound is synthesized via condensation of aromatic aldehydes with imidazolone precursors, producing thermally stable and air-insensitive products .

Structural Flexibility :

  • The Z/E configuration of the benzylidene group (e.g., in 5Z analogs with difluoro-hydroxy substituents) can influence molecular geometry and bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5E)-5-(2,3-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 2
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(5E)-5-(2,3-dimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

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